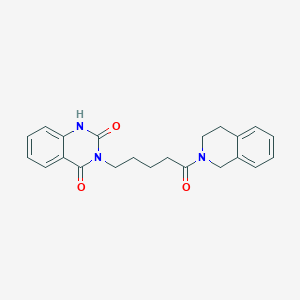
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurodegenerative diseases. In
Mecanismo De Acción
The mechanism of action of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione include the inhibition of cancer cell proliferation and induction of apoptosis. This compound has also been found to have neuroprotective effects, which may be attributed to its ability to inhibit oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential to inhibit cancer cell proliferation and induce apoptosis. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for research on 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione. One potential area of research is the development of novel analogs of this compound with improved solubility and bioavailability. Another potential area of research is the identification of the specific signaling pathways that are targeted by this compound, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-amino-4,5-dicyano-6-substituted pyrimidine with an aldehyde, followed by the addition of a dienophile. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ortho-aminoaryl ketone in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(24-14-12-16-7-1-2-8-17(16)15-24)11-5-6-13-25-21(27)18-9-3-4-10-19(18)23-22(25)28/h1-4,7-10H,5-6,11-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAZQTYIVHMCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

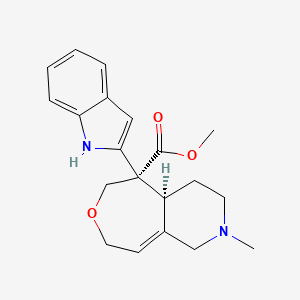
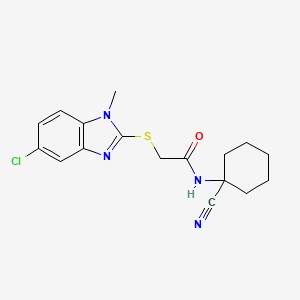
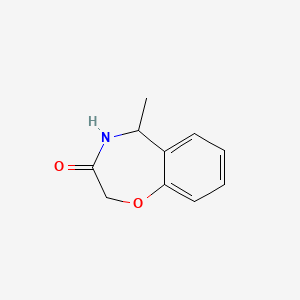
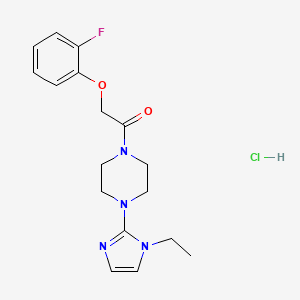
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
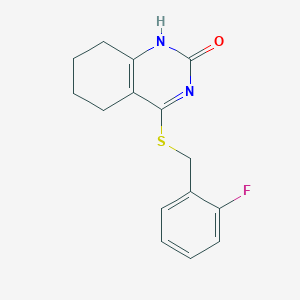
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)
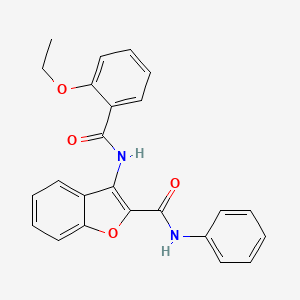
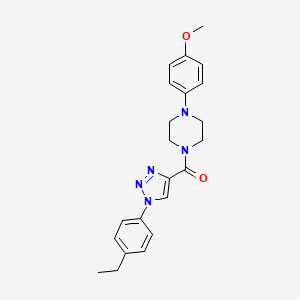
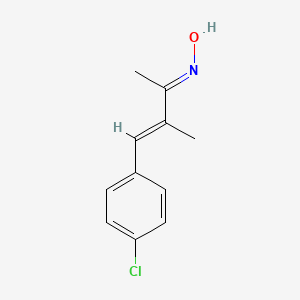
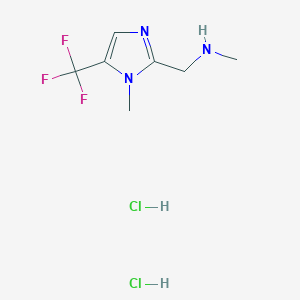
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)